molecular formula C7H8BrNO3 B3047612 Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate CAS No. 142841-00-7

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B3047612
CAS No.: 142841-00-7
M. Wt: 234.05 g/mol
InChI Key: UIZIBTYIZFDYCC-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a halogenated oxazole derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position of the oxazole ring and an ethyl ester group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the preparation of bioactive molecules. Its bromomethyl group enhances reactivity, making it valuable for alkylation or further functionalization .

Properties

IUPAC Name

ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZIBTYIZFDYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348874
Record name ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142841-00-7
Record name ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 2-methyl-1,3-oxazole-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Cross-Coupling Reactions: Various biaryl and alkyl-aryl compounds are formed.

Scientific Research Applications

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a chemical compound with a bromomethyl group at the 2-position of the oxazole ring and a carboxylate functional group at the 4-position. It belongs to the oxazole family, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₆H₆BrNO₄, and its molecular weight is approximately 220.02 g/mol.

Scientific Research Applications

Anticancer Research: this compound has demonstrated promising biological activities, especially in anticancer research. Studies indicate that compounds with similar structures exhibit potent cytotoxic effects against various human cancer cell lines, including lung, kidney, and breast cancers. The mechanism of action may involve interactions with cellular targets such as tubulin and cyclin-dependent kinases (CDK), which are crucial for cell division and proliferation. Molecular docking studies suggest that its structure allows for binding to targets involved in cell cycle regulation and apoptosis pathways. These interactions may contribute to its observed anticancer properties and warrant further investigation into its mechanism of action.

Organic Synthesis and Medicinal Chemistry: this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for their potential therapeutic applications in treating various diseases due to their biological activity against cancer and other conditions. Additionally, this compound can be utilized in the development of novel pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its nucleophilicity and potential interactions with biological molecules.

Protein Modification: Ethyl 2-(bromomethyl)acrylate can be used for selective reactivity with cysteine residues via its α-bromo-methylene functional group . Cysteine residues represent an attractive anchoring residue due to their low proteomic abundance and their high reactivity at physiological pH, enabling rapid and selective modification on unprotected peptides and proteins .

Analogs The table below shows some structural analogs of this compound:

Compound NameStructural FeatureUnique Aspect
This compoundBromomethyl groupHigher reactivity due to bromine
Ethyl 2-(iodomethyl)-1,3-oxazole-4-carboxylateIodomethyl groupIncreased nucleophilicity
Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylateHydroxymethyl groupPotential for hydrogen bonding interactions
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylateChloromethyl groupallows for diverse chemical modifications

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic transformations and biological modifications .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural differences and properties of Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Substituent Position Halogen Type Ester Group Molecular Weight (g/mol)
This compound Not provided C7H8BrNO3 2-(bromomethyl) Bromine Ethyl 238.05
Ethyl 2-bromo-1,3-oxazole-4-carboxylate 460081-20-3 C6H6BrNO3 2-bromo Bromine Ethyl 220.03
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate 391248-23-0 C12H10BrNO3 2-(4-bromophenyl) Bromine Ethyl 296.13
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate 68683-09-0 C7H8ClNO3 2-(chloromethyl) Chlorine Ethyl 189.60
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate Not provided C13H12BrNO4 5-bromo, 2-phenyl Bromine Ethyl 326.15
Ethyl 2-bromothiazole-4-carboxylate 100367-77-9 C6H6BrNO2S 2-bromo (thiazole) Bromine Ethyl 236.09
Key Observations:

Substituent Position and Reactivity :

  • Bromine at the 2-(bromomethyl) position (target compound) enables nucleophilic substitution (e.g., SN2) more readily than bromine directly on the oxazole ring (e.g., Ethyl 2-bromo-1,3-oxazole-4-carboxylate) .
  • In Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, bromine on the phenyl ring introduces resonance effects, reducing direct reactivity compared to bromomethyl .

Halogen Type :

  • Chlorine in Ethyl 2-(chloromethyl)-... is a poorer leaving group than bromine, making the chloromethyl derivative less reactive in substitution reactions .

Ester Group Variation :

  • Ethyl esters (vs. methyl) generally exhibit higher lipophilicity and slower hydrolysis rates, influencing bioavailability and synthetic applications .

Heterocycle Core :

  • Thiazole derivatives (e.g., Ethyl 2-bromothiazole-4-carboxylate) are more electron-deficient than oxazoles due to sulfur’s electronegativity, altering their reactivity in aromatic substitutions .

Physicochemical Properties

  • Melting Points : Brominated phenyl derivatives (e.g., Ethyl 2-(4-bromophenyl)-..., m.p. ~126–128°C) have higher melting points than bromomethyl analogs due to increased molecular symmetry and intermolecular interactions .
  • Solubility : Ethyl esters generally show better organic solvent solubility (e.g., ethyl acetate, THF) than methyl esters, aiding in purification .

Biological Activity

Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆BrN₃O₄
  • Molecular Weight : Approximately 220.02 g/mol
  • Structural Features : The compound features a bromomethyl group at the 2-position of the oxazole ring and a carboxylate functional group at the 4-position, which contribute to its reactivity and biological activity .

This compound exhibits its biological effects through several mechanisms:

  • Cytotoxicity : Studies indicate that this compound demonstrates potent cytotoxic effects against various human cancer cell lines, including those derived from lung, kidney, and breast cancers. The mechanism may involve interactions with critical cellular targets such as tubulin and cyclin-dependent kinases (CDKs), which are essential for cell division and proliferation.
  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways and oxidative stress responses. This interaction may lead to enzyme inhibition or activation, influencing cellular functions and signaling pathways.
  • Molecular Docking Studies : Computational studies suggest that this compound can bind to targets involved in cell cycle regulation and apoptosis pathways, further supporting its potential as an anticancer agent.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : The compound has shown significant promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cells through multiple pathways.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on lung, kidney, breast cancer cells
Enzyme InteractionModulation of metabolic enzymes
AntimicrobialPotential activity against various pathogens

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound on human cancer cell lines, the compound exhibited IC50 values in the low micromolar range across several tested lines. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via bromination of preformed oxazole intermediates. For example:

  • Step 1: Ethyl oxazole-4-carboxylate derivatives are synthesized by reacting substituted benzamides with ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system under reflux (24 h, 50% yield) .
  • Step 2: Bromination using N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) at room temperature (72 h, 85% yield) .

Key Variables:

  • Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reactivity but may require longer reflux times.
  • Stoichiometry: Excess NBS (1.5–2 eq.) ensures complete bromination while minimizing di-substitution by-products.

Q. Q2. What purification techniques are effective for isolating this compound, and how do solvent systems influence purity?

Methodological Answer:

  • Silica Gel Chromatography: Petroleum ether/ethyl acetate (96:4 to 97:3) effectively separates brominated products from unreacted starting materials .
  • Crystallization: Ethyl acetate/n-hexane mixtures yield high-purity crystals (m.p. 126–128°C) .

Critical Considerations:

  • Solvent Polarity: Higher ethyl acetate ratios improve resolution of polar by-products (e.g., over-brominated derivatives).
  • TLC Monitoring: Rf values of 0.3–0.5 (petroleum ether:ethyl acetate = 9:1) confirm reaction progress .

Advanced Bromination Optimization

Q. Q3. How can researchers optimize bromination steps to improve efficiency and minimize side products?

Methodological Answer:

  • Catalyst Screening: Lewis acids (e.g., AIBN) accelerate radical bromination but may require strict temperature control .
  • By-Product Mitigation: Use of anhydrous solvents prevents hydrolysis of the bromomethyl group. Excess NBS (1.5 eq.) minimizes residual starting material .

Example Protocol:

  • Add NBS (1.5 eq.) to a stirred solution of ethyl oxazole-4-carboxylate in DCM at 0°C. Warm to room temperature gradually (72 h) .

Advanced Characterization

Q. Q4. What spectroscopic methods are used for characterization, and how to interpret key data?

Methodological Answer:

  • 1^1H NMR: Bromomethyl protons appear as a singlet at δ 4.5–4.7 ppm. Ethyl ester protons show triplets (δ 1.3–1.4 ppm, CH3_3) and quartets (δ 4.3–4.4 ppm, CH2_2) .
  • HRMS: Exact mass for C8_8H10_{10}BrNO3_3: [M+H]+^+ calcd 256.0032, observed 256.0029 .

Q. Q5. How to address the instability of the bromomethyl group during storage or reactions?

Methodological Answer:

  • Storage: Store at –20°C under argon to prevent radical decomposition .
  • Reaction Design: Avoid protic solvents (e.g., water, alcohols) to suppress nucleophilic substitution. Use anhydrous DCM or THF for functionalization .

Advanced Functionalization

Q. Q6. What strategies are used to functionalize the oxazole ring for drug discovery?

Methodological Answer:

  • Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using Pd catalysts and boronic acids (e.g., 3-hydroxyphenylboronic acid, 85% yield) .
  • Nucleophilic Substitution: React with amines or thiols to generate sulfonamide or thioether derivatives .

Example: Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate synthesized via Suzuki coupling (CAS: 460081-20-3) .

Data Contradiction Analysis

Q. Q7. How to resolve contradictions in reported synthetic yields or by-products?

Methodological Answer:

  • Reproducibility Checks: Verify solvent purity, reagent freshness (NBS degrades upon moisture exposure), and inert reaction conditions .
  • By-Product Identification: Use LC-MS to detect di-brominated species (e.g., ethyl 2,5-dibromo-oxazole-4-carboxylate) and adjust NBS stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
Ethyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate

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